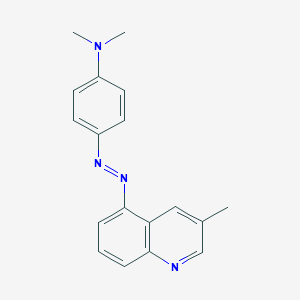
9-(4-phenylphenyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1,1’-Biphenyl)-4-YL-9H-fluorene is an organic compound that consists of a fluorene moiety substituted with a biphenyl group at the 9-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by reacting 9-bromo-9H-fluorene with 4-biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process often involves recrystallization or column chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
9-(1,1’-Biphenyl)-4-YL-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
9-(1,1’-Biphenyl)-4-YL-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a scaffold for drug design.
作用机制
The mechanism of action of 9-(1,1’-Biphenyl)-4-YL-9H-fluorene in its applications is primarily based on its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. In organic electronics, it functions by facilitating charge transport and light emission through its conjugated π-system .
相似化合物的比较
Similar Compounds
Uniqueness
9-(1,1’-Biphenyl)-4-YL-9H-fluorene is unique due to its combination of a fluorene and biphenyl moiety, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science, where such properties are highly desirable.
属性
CAS 编号 |
17165-86-5 |
|---|---|
分子式 |
C25H18 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
9-(4-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C25H18/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17,25H |
InChI 键 |
WREAKBMEDKBNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Key on ui other cas no. |
17165-86-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)









![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)

